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Compound of Interest

Compound Name: BMS-986118

Cat. No.: B15570067 Get Quote

Disclaimer: The following information is intended for researchers, scientists, and drug

development professionals. It is for informational purposes only and does not constitute

medical advice. There is currently no public evidence to suggest that BMS-986118 causes

hepatotoxicity. However, due to the history of hepatotoxicity with other GPR40 agonists, this

document provides guidance on potential risks and experimental considerations.

Frequently Asked Questions (FAQs)
Q1: Is there any known hepatotoxicity associated with BMS-986118?

As of the latest available information, there are no public reports of hepatotoxicity specifically

associated with BMS-986118 from preclinical or clinical studies. The compound has been

shown to be a potent and selective GPR40 agonist in vitro and has demonstrated efficacy in

improving glucose control in acute animal models.[1]

Q2: Why is there a concern about potential hepatotoxicity with GPR40 agonists?

The concern stems from the clinical development of another GPR40 agonist, fasiglifam (TAK-

875), which was discontinued during Phase III clinical trials due to signals of liver injury.[2][3]

This has raised awareness of a potential class-effect for GPR40 agonists, although it is not yet

clear if this is a compound-specific issue or a broader class-related toxicity. It's important to

note that other GPR40 agonists have been developed that appear to be liver-safe, suggesting

that hepatotoxicity is not an inherent feature of all GPR40 agonists.[4][5]
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Q3: What were the clinical signs of hepatotoxicity observed with fasiglifam?

In the fasiglifam clinical trials, an increased incidence of elevated liver enzymes was observed

compared to placebo. Specifically, elevations in alanine aminotransferase (ALT) and aspartate

aminotransferase (AST) were reported. The incidence of ALT or AST levels ≥3 times the upper

limit of normal (ULN) was significantly higher in the fasiglifam group.[2]

Q4: What is the proposed mechanism for fasiglifam-induced liver injury?

Mechanistic studies on fasiglifam have suggested a multi-faceted mechanism of hepatotoxicity.

[6][7][8] Key proposed contributors include:

Formation of a reactive acyl glucuronide metabolite: This metabolite can covalently bind to

cellular proteins, leading to cellular stress and damage.[6][8]

Inhibition of hepatic transporters: Fasiglifam and its acyl glucuronide metabolite have been

shown to inhibit key hepatic transporters like the bile salt export pump (BSEP) and multidrug

resistance-associated proteins (MRPs).[6][8] This can lead to the accumulation of bile acids

and other potentially toxic substances within hepatocytes.

Mitochondrial toxicity: Fasiglifam has been observed to inhibit mitochondrial respiration,

which can impair cellular energy production and increase oxidative stress.[6][8]

Troubleshooting Guides for In Vitro & In Vivo
Experiments
This section provides guidance for researchers who wish to proactively assess the potential for

hepatotoxicity of BMS-986118 in their experimental models.

Issue 1: Unexpected cytotoxicity in hepatocyte cell lines (e.g., HepG2, primary human

hepatocytes).

Possible Cause: Direct compound-induced cytotoxicity.

Troubleshooting Steps:
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Concentration-Response Curve: Determine the TC50 (toxic concentration 50%) of BMS-
986118 in your chosen hepatocyte model. Compare this to the expected efficacious

concentration. A large therapeutic index is desirable.

Time-Course Experiment: Assess cell viability at multiple time points (e.g., 24, 48, 72

hours) to understand the kinetics of any potential toxicity.

Positive Control: Include a known hepatotoxin (e.g., acetaminophen) as a positive control

to ensure your assay is sensitive to detecting liver cell injury.

Mechanism-Based Assays:

Reactive Oxygen Species (ROS) Production: Measure ROS levels to investigate the

involvement of oxidative stress.

Mitochondrial Membrane Potential: Assess changes in mitochondrial health.

Caspase Activity: Measure caspase-3/7 activity to determine if apoptosis is being

induced.

Issue 2: Concerns about the formation of reactive metabolites.

Possible Cause: BMS-986118 may be metabolized to a reactive species.

Troubleshooting Steps:

Metabolite Identification Studies: Use techniques like liquid chromatography-mass

spectrometry (LC-MS) to identify the metabolites of BMS-986118 in liver microsomes or

hepatocytes from different species (rat, dog, human). Pay close attention to the potential

formation of glucuronide or glutathione conjugates.

Covalent Binding Assay: Use radiolabeled BMS-986118 to quantify the extent of covalent

binding to liver proteins in vitro. A higher covalent binding burden may indicate a higher

risk of idiosyncratic drug-induced liver injury.[6]

Issue 3: In vivo studies in animal models show signs of liver stress (e.g., elevated ALT/AST).

Possible Cause: Compound-induced liver injury in the animal model.
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Troubleshooting Steps:

Dose-Response and Time-Course: Characterize the dose- and time-dependency of the

liver enzyme elevations.

Histopathology: Conduct a thorough histopathological examination of the liver tissue to

identify the nature of the injury (e.g., necrosis, steatosis, cholestasis).

Bile Acid Measurement: Measure serum and/or liver bile acid levels to investigate potential

cholestatic effects.

Metabolic Profiling: Analyze the metabolic profile of BMS-986118 in the animal model to

determine if there are species-specific metabolites that could be responsible for the

observed toxicity.

Data Presentation
Table 1: Clinical Liver Enzyme Elevation Data for Fasiglifam (TAK-875)

Parameter Fasiglifam Placebo p-value

ALT or AST ≥3x ULN 2.1% 0.5% <0.001

ALT or AST ≥10x ULN 0.31% 0.06% <0.001

Data from a randomized controlled cardiovascular outcomes safety trial of fasiglifam.[2]

Table 2: In Vitro Hepatotoxicity Data for Fasiglifam (TAK-875)

Assay Cell Line Endpoint Result

Cytotoxicity HepG2 Cell Viability TC50 ~100 µM

Mitochondrial

Respiration
HepG2

Oxygen Consumption

Rate
Inhibition Observed

Covalent Binding Human Hepatocytes
Covalent Binding

Burden

~2.0 mg/day

(estimated)
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Data compiled from mechanistic studies on fasiglifam hepatotoxicity.[6][9]

Experimental Protocols
Protocol 1: In Vitro Assessment of Hepatotoxicity in HepG2 Cells

Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a 5% CO2 incubator.

Compound Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat

cells with a range of concentrations of BMS-986118 (and a positive control like

acetaminophen) for 24, 48, and 72 hours.

Cell Viability Assay (MTS Assay):

Add CellTiter 96® AQueous One Solution Reagent to each well.

Incubate for 1-4 hours at 37°C.

Measure absorbance at 490 nm using a microplate reader.

Calculate cell viability as a percentage of the vehicle-treated control.

ROS Production Assay (DCFDA Assay):

Load cells with 2',7' –dichlorofluorescin diacetate (DCFDA).

Treat with BMS-986118.

Measure the fluorescence intensity (excitation/emission ~485/535 nm).

Data Analysis: Determine the TC50 value for cell viability and quantify the fold-change in

ROS production compared to the vehicle control.

Protocol 2: Covalent Binding Assessment in Human Liver Microsomes
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Incubation: Incubate radiolabeled BMS-986118 with pooled human liver microsomes, an

NADPH-regenerating system, and UDP-glucuronic acid (to facilitate glucuronidation) at

37°C.

Protein Precipitation and Washing: Precipitate the microsomal proteins with a solvent like

acetonitrile. Pellet the protein by centrifugation and wash repeatedly to remove non-

covalently bound compound.

Quantification: Solubilize the final protein pellet and quantify the radioactivity using liquid

scintillation counting and the protein concentration using a standard protein assay (e.g., BCA

assay).

Data Expression: Express the results as pmol equivalents of BMS-986118 bound per mg of

microsomal protein.

Mandatory Visualizations

Hepatocyte

BMS-986118 Metabolism

Mitochondrial Dysfunction
Direct Effect

Bile Salt Transporter
Inhibition (e.g., BSEP)

Direct Effect

Reactive Metabolite
(e.g., Acyl Glucuronide)

Protein Adducts Cellular Stress
(ER Stress, Oxidative Stress) Hepatotoxicity

Bile Acid
Accumulation

Click to download full resolution via product page

Caption: Proposed mechanisms of GPR40 agonist-mediated hepatotoxicity.
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Caption: Experimental workflow for assessing hepatotoxicity potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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